molecular formula C10H10BrN3 B8467859 3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole

3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole

Cat. No.: B8467859
M. Wt: 252.11 g/mol
InChI Key: NUBBHGYWKGWWJF-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the bromophenyl group.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The triazole ring may also participate in hydrogen bonding or other interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1,5-dimethyl-1H-[1,2,4]-triazole
  • 3-(4-fluorophenyl)-1,5-dimethyl-1H-[1,2,4]-triazole
  • 3-(4-methylphenyl)-1,5-dimethyl-1H-[1,2,4]-triazole

Uniqueness

3-(4-bromophenyl)-1,5-dimethyl-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in specific interactions that other halogens or substituents may not, making this compound valuable for certain applications.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

3-(4-bromophenyl)-1,5-dimethyl-1,2,4-triazole

InChI

InChI=1S/C10H10BrN3/c1-7-12-10(13-14(7)2)8-3-5-9(11)6-4-8/h3-6H,1-2H3

InChI Key

NUBBHGYWKGWWJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-N′-methylbenzimidohydrazide hydrochloride 1 (1.7 g) (prepared according to a procedure in synthesis of Sch-1499895) in acetic anhydride (10 ml) was heated at 100° C. for 0.5 hour. After cooling and concentration under reduced pressure, the residue was dissolved in EtOAc, washed with saturated NaHCO3 twice, brine and dried (MgSO4). After evaporation of solvent, the residue was purified on silica gel. Elution with EtOAc gave 3-(4-bromophenyl)-1,5-dimethyl-1H-[1,2,4]-triazole 2BK (1.04 g).
Name
4-bromo-N′-methylbenzimidohydrazide hydrochloride
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Sch-1499895
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

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